molecular formula C7H7F2NO2S B1530740 2,3-Difluoro-4-(methylsulfonyl)aniline CAS No. 1522934-77-5

2,3-Difluoro-4-(methylsulfonyl)aniline

Cat. No. B1530740
M. Wt: 207.2 g/mol
InChI Key: UVKOCNXWAJOYJQ-UHFFFAOYSA-N
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Description

“2,3-Difluoro-4-(methylsulfonyl)aniline” is a chemical compound that is a derivative of aniline . It contains two fluorine atoms and a methylsulfonyl group attached to the aniline ring . It is used as a building block in research .


Molecular Structure Analysis

The molecular structure of “2,3-Difluoro-4-(methylsulfonyl)aniline” consists of an aniline ring with two fluorine atoms and a methylsulfonyl group attached to it . The exact positions of these groups on the aniline ring can be determined by the numbering in the name of the compound .

Scientific Research Applications

Synthesis Applications

  • Facile Assembly of Sulfonated Oxindoles : Research by Liu et al. (2017) showcases the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones through the insertion of sulfur dioxide starting from anilines. This method represents an efficient pathway to produce sulfonated oxindoles, a significant class of compounds with potential biological activity, utilizing sulfonyl radicals generated in situ from sulfur dioxide (Liu, Zheng, & Wu, 2017).

  • Polyelectrolyte Complexes Formation : The work of Boeva and Sergeyev (2014) involves the chemical polymerization of aniline in the presence of a perfluorinated polysulfonic acid, leading to soluble interpolyelectrolyte complexes. These complexes exhibit high proton conductivity and electrical conductivity, showcasing the compound's role in developing ionically conducting materials (Boeva & Sergeyev, 2014).

  • Antiandrogen Activity Studies : Tucker, Crook, and Chesterson (1988) explored the synthesis and structure-activity relationships of 2-hydroxypropionanilides derivatives as nonsteroidal antiandrogens. Their research underlines the chemical versatility of sulfone-containing anilines in medicinal chemistry, particularly in developing treatments for androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).

Material Science Applications

  • Electrochemical Synthesis of Polyaniline : Şahin, Pekmez, and Yildiz (2002) reported the electrochemical formation of self-doped sulfonated polyaniline (SPAN) in a solution containing anhydrous fluorosulfonic acid. This study demonstrates the potential of 2,3-Difluoro-4-(methylsulfonyl)aniline derivatives in creating conductive polymers with applications ranging from electronics to smart materials (Şahin, Pekmez, & Yildiz, 2002).

Fundamental Chemistry

  • Structure and Configurational Stability Studies : An ab initio study by Raabe, Gais, and Fleischhauer (1996) on α-sulfonyl carbanions highlighted the significant effect of fluorination on the structure and stability of these ions. This research provides deep insights into the electronic effects of fluorination in sulfonyl compounds, which are crucial for designing reaction pathways and new compounds (Raabe, Gais, & Fleischhauer, 1996).

Safety And Hazards

“2,3-Difluoro-4-(methylsulfonyl)aniline” should be handled with care. It is advisable to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It is also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,3-difluoro-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2S/c1-13(11,12)5-3-2-4(10)6(8)7(5)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKOCNXWAJOYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C(=C(C=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-4-(methylsulfonyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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